1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by its unique structure and functional groups. It falls under the category of brominated ketones, which are notable for their applications in medicinal chemistry and material science. The compound's chemical formula is , and it is primarily used in research settings for its potential biological activities.
This compound can be synthesized through various chemical processes, which will be detailed in the synthesis analysis section. Its derivatives and related compounds are often available from chemical suppliers such as Sigma-Aldrich, which provide various reagents for organic synthesis.
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is classified as a halogenated organic compound due to the presence of bromine. It also contains difluoromethyl groups, making it a fluorinated compound. These classifications are significant in understanding its reactivity and application in various chemical reactions.
The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound followed by a reaction with difluoromethylating agents.
Technical Details:
This synthetic route allows for the introduction of both bromine and difluoromethyl groups, which significantly influence the compound's properties.
The molecular structure of 1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one features a phenyl ring substituted with two difluoromethyl groups at the 2 and 3 positions, and a bromoalkyl chain at the 1 position.
Data:
C(C(=O)C(CBr)C(F)(F)C(F)(F))c1cc(c(c1)C(F)(F))
.1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one can participate in various chemical reactions typical of ketones and halogenated compounds.
Technical Details:
The mechanism of action for 1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one primarily involves its reactivity due to the presence of both electrophilic (bromo and carbonyl) and nucleophilic sites (difluoromethyl groups).
Process:
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several scientific applications:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9